Cas no 898764-46-0 ((4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone)
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
- 4'-(3-PYRROLINOMETHYL)-3-TRIFLUOROMETHYLBENZOPHENONE
- 4'-(3-Pyrrolinomethyl)-3-trifluoromethyl-benzophenone
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
- {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
- AKOS016020073
- DTXSID10643043
- 898764-46-0
- MFCD03841869
- 1-({4-[3-(trifluoromethyl)benzoyl]phenyl}methyl)-2,5-dihydro-1H-pyrrole
-
- MDL: MFCD03841869
- Inchi: 1S/C19H16F3NO/c20-19(21,22)17-5-3-4-16(12-17)18(24)15-8-6-14(7-9-15)13-23-10-1-2-11-23/h1-9,12H,10-11,13H2
- InChI Key: QOKAPTVTOWQCEF-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C(C1C=CC(=CC=1)CN1CC=CC1)=O)(F)F
Computed Properties
- Exact Mass: 331.11800
- Monoisotopic Mass: 331.11839862g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 20.3
Experimental Properties
- PSA: 20.31000
- LogP: 4.24610
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM297787-1g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone |
898764-46-0 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB364657-1 g |
4'-(3-Pyrrolinomethyl)-3-trifluoromethylbenzophenone, 97%; . |
898764-46-0 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| Fluorochem | 204631-1g |
4'-(3-pyrrolinomethyl)-3-trifluoromethylbenzophenone |
898764-46-0 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204631-2g |
4'-(3-pyrrolinomethyl)-3-trifluoromethylbenzophenone |
898764-46-0 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204631-5g |
4'-(3-pyrrolinomethyl)-3-trifluoromethylbenzophenone |
898764-46-0 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB364657-2 g |
4'-(3-Pyrrolinomethyl)-3-trifluoromethylbenzophenone, 97%; . |
898764-46-0 | 97% | 2 g |
€1,677.00 | 2023-07-19 | |
| abcr | AB364657-1g |
4'-(3-Pyrrolinomethyl)-3-trifluoromethylbenzophenone, 97%; . |
898764-46-0 | 97% | 1g |
€932.90 | 2025-02-13 | |
| abcr | AB364657-2g |
4'-(3-Pyrrolinomethyl)-3-trifluoromethylbenzophenone, 97%; . |
898764-46-0 | 97% | 2g |
€1677.00 | 2025-02-13 | |
| A2B Chem LLC | AH89670-1g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone |
898764-46-0 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH89670-2g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone |
898764-46-0 | 97% | 2g |
$1169.00 | 2024-04-19 |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone Suppliers
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
Introduction to (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone and Its Significance in Modern Chemical Biology
The compound with the CAS number 898764-46-0 is a fascinating molecule that has garnered significant attention in the field of chemical biology. Its systematic name, (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone, provides a detailed insight into its structural composition, which includes a pyrrole ring, phenyl groups, and a trifluoromethyl substituent. These structural features contribute to its unique chemical properties and make it a valuable candidate for various applications in pharmaceutical research and drug development.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds due to their diverse biological activities. The presence of the pyrrole moiety in this compound is particularly noteworthy, as pyrroles are known for their role in many biologically active molecules. Pyrrole derivatives have been extensively studied for their potential applications in medicinal chemistry, including the treatment of various diseases such as cancer, infectious diseases, and neurological disorders.
The structural motif of this compound also includes two phenyl rings, one of which is substituted with a trifluoromethyl group. The trifluoromethyl group is a common pharmacophore that enhances the metabolic stability and bioavailability of drug candidates. This substitution pattern is often employed in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways. The combination of these features makes this compound a promising scaffold for further chemical modifications and biological evaluations.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of molecules with high accuracy. The use of these tools has facilitated the identification of novel lead compounds for drug discovery. In the case of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone, computational studies have suggested potential interactions with various biological targets. These interactions could be exploited to develop new therapeutic agents with improved efficacy and reduced side effects.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves intricate reactions that showcase the synthetic prowess of modern chemical methodologies. The use of advanced catalytic systems and ligands has allowed for the efficient construction of the target molecule. This synthetic approach not only highlights the versatility of current synthetic techniques but also opens up new avenues for the preparation of related compounds.
In addition to its potential pharmaceutical applications, this compound has also been explored for its role in materials science. The unique electronic properties of its structure make it a candidate for use in organic electronics and optoelectronic devices. The presence of electron-withdrawing groups such as the trifluoromethyl substituent can influence the electronic characteristics of the molecule, making it suitable for applications in conductive polymers and organic semiconductors.
The study of this compound also contributes to our understanding of structure-activity relationships (SAR) in chemical biology. By analyzing its biological activity and comparing it with structurally related compounds, researchers can gain insights into the factors that govern molecular recognition and binding affinity. These insights are crucial for designing molecules with enhanced biological activity and improved pharmacokinetic properties.
The development of novel synthetic methodologies is another area where this compound has made significant contributions. The synthesis strategies employed in its preparation have been adapted for other complex molecules, demonstrating their broad applicability. This underscores the importance of developing versatile synthetic tools that can be used across different disciplines in chemistry.
Future research on this compound will likely focus on exploring its biological activities through both experimental and computational approaches. High-throughput screening techniques will be employed to identify potential therapeutic targets, while computational modeling will help predict how modifications to its structure might affect its biological properties. These combined efforts will accelerate the discovery process and lead to the development of new drug candidates.
The impact of this compound extends beyond academic research; it also has implications for industrial applications. Companies involved in drug discovery and materials science are increasingly interested in accessing novel molecular scaffolds like this one. The ability to synthesize complex molecules efficiently is crucial for industrial processes, and advancements in synthetic chemistry continue to play a key role in these industries.
In conclusion, (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone represents a significant advancement in chemical biology and materials science. Its unique structural features make it a valuable candidate for further exploration in both academic research and industrial applications. As our understanding of molecular structure-property relationships continues to grow, compounds like this one will play an increasingly important role in shaping the future of pharmaceuticals and advanced materials.
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